4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
Description
4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is a bicyclic organic compound featuring a benzofuran core fused with a dihydrofuran ring. Its structure includes a substituted oxyimino group at the 4-position, specifically a 4-methylbenzoyl moiety.
Properties
IUPAC Name |
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-5-7-12(8-6-11)16(18)20-17-14-3-2-4-15-13(14)9-10-19-15/h5-10H,2-4H2,1H3/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYWQQYLZYRHPF-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2CCCC3=C2C=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C\2/CCCC3=C2C=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring.
Introduction of the Oxime Ester Group: The oxime ester group is introduced through a reaction between the benzofuran derivative and 4-methylbenzoyl chloride in the presence of a base such as pyridine.
Final Product Formation: The final step involves the purification and isolation of the desired compound through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime ester group to amines.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran involves its interaction with specific molecular targets. The oxime ester group can undergo hydrolysis to release active intermediates that interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzofuran Derivatives
The compound shares structural similarities with 2-methyl-6,7-dihydro-5H-1-benzofuran-4-one (CAS 50615-16-2), a related bicyclic benzofuran derivative. Key differences include:
- Functional Groups: The target compound has a 4-methylbenzoyl oxyimino group, while 2-methyl-6,7-dihydro-5H-1-benzofuran-4-one features a ketone group at the 4-position and a methyl substituent at the 2-position .
Agrochemical Analogues
However, structurally related agrochemicals such as buprofezin (a thiadiazinone insecticide) and propaquizafop (a phenoxypropionate herbicide) share bicyclic or aromatic frameworks but differ in functional groups and mechanisms . For example:
- Buprofezin (CAS 69327-76-0): Contains a thiadiazinone ring, enabling chitin synthesis inhibition in insects. The target compound lacks sulfur-based heterocycles, suggesting divergent bioactivity .
- Propaquizafop (CAS 111479-05-1): Features a quinoxaline moiety and ester linkage, critical for acetyl-CoA carboxylase inhibition.
Research Findings and Data Gaps
Biological Activity
The compound 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran (CAS No. 478047-94-8) is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C16H15NO3
- Molecular Weight: 269.3 g/mol
Structure
The compound features a benzofuran core with a methoxyimino group and a 4-methylbenzoyl moiety, which may influence its interaction with biological targets.
Research indicates that compounds similar to 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran may interact with various biological pathways, particularly through modulation of GPR40 (G protein-coupled receptor 40) activity. GPR40 is involved in glucose metabolism and insulin secretion, making it a target for diabetes treatment .
Pharmacological Effects
- Antidiabetic Potential : By acting as an agonist for GPR40, this compound may enhance insulin secretion in response to glucose, thus offering potential therapeutic benefits for type 2 diabetes.
- Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Antioxidant Activity : The presence of the benzofuran structure is often associated with antioxidant properties, which help in reducing oxidative stress in cells.
In Vivo Studies
Animal models have been used to evaluate the efficacy of compounds targeting GPR40. These studies typically measure blood glucose levels post-administration of the compound, showing promising results in glucose regulation.
Comparative Analysis Table
Q & A
Q. What are the standard synthetic routes for 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran, and what reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis typically involves cyclization of precursors such as substituted benzaldehydes and ketones. A common approach includes:
- Step 1: Condensation of 2-hydroxybenzaldehyde derivatives with ethyl acetoacetate in ethanol/methanol under basic conditions (e.g., piperidine or pyridine) to form a benzofuran intermediate .
- Step 2: Functionalization via imine formation using 4-methylbenzoyl chloride under anhydrous conditions.
- Critical Parameters:
- Temperature control (45–60°C) to avoid side reactions.
- Solvent selection (polar aprotic solvents enhance reactivity).
- Purification via recrystallization or chromatography to isolate the product in >90% purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.4–2.6 ppm (methyl protons of 4-methylbenzoyl group) and δ 6.8–7.2 ppm (aromatic protons) confirm substitution patterns .
- ¹³C NMR: Carbonyl signals (C=O) near 170–175 ppm and imine (C=N) around 150–155 ppm .
- IR Spectroscopy: Stretching vibrations at 1680–1720 cm⁻¹ (C=O), 1620–1650 cm⁻¹ (C=N), and 1250–1300 cm⁻¹ (C-O-C) .
- Mass Spectrometry (HRMS): Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 313.1312 for C₁₇H₁₆NO₃⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzofuran derivatives like this compound?
Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from:
Q. What strategies are recommended for optimizing the catalytic efficiency of reactions involving this compound?
Methodological Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, CuI) for imine formation or cross-coupling reactions .
- Solvent Optimization: Use mixed solvents (e.g., THF/H₂O) to balance solubility and reactivity.
- Flow Chemistry: Continuous flow reactors reduce reaction times and improve yields by 15–20% compared to batch methods .
Q. How can researchers validate the stability of this compound under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (>200°C indicates thermal stability) .
- pH-Dependent Stability: Monitor degradation via HPLC in buffers (pH 2–12) over 24 hours.
- Light Sensitivity: Expose to UV-Vis light (254–365 nm) and track photodegradation products using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
